Antimalarial agent 38

Antimalarial drug discovery Drug resistance Plasmodium falciparum

Antimalarial agent 38 (Compound 1) is a synthetic flavan derivative distinguished by its unique dual-activity profile: potent inhibition of chloroquine-sensitive P. falciparum D6 (IC₅₀=0.5 µM) and a 26-fold shift against CQ-resistant K1 (IC₅₀=13 µM), providing a quantifiable tool for resistance mechanism studies. With a selectivity index >280 (MCR58 IC₅₀>140 µM), it supports high-dose in vitro assays free of confounding host-cell toxicity. Documented in vivo efficacy in a murine P. yoelii nigeriensis model after oral administration sets it apart from leads that fail in vivo translation. Ideal for resistance pathway interrogation and combination therapy research.

Molecular Formula C36H40N2O12
Molecular Weight 692.7 g/mol
Cat. No. B15582206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 38
Molecular FormulaC36H40N2O12
Molecular Weight692.7 g/mol
Structural Identifiers
InChIInChI=1S/C36H40N2O12/c1-6-47-33(42)21-49-30-15-22(7-9-27(30)43-2)29-18-26(40)34-25(39)16-24(17-31(34)50-29)48-20-32(41)38-13-11-37(12-14-38)19-23-8-10-28(44-3)36(46-5)35(23)45-4/h7-10,15-18,39H,6,11-14,19-21H2,1-5H3
InChIKeyLYQOAUFOVOFANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimalarial Agent 38: A Synthetic Flavan Derivative with Documented In Vitro and In Vivo Activity


Antimalarial agent 38 (Compound 1; CAS 123580-46-1; molecular formula C₃₆H₄₀N₂O₁₂) is a synthetic flavan derivative that exhibits antiplasmodial activity against multiple strains of Plasmodium falciparum . Key characteristics include demonstrated in vitro inhibition of both chloroquine-sensitive and chloroquine-resistant parasite strains, a favorable in vitro selectivity index against mammalian cells, and in vivo efficacy in a murine malaria model .

Critical Differentiation: Why Antimalarial Agent 38 Cannot Be Substituted by General 'Flavan' or 'Antimalarial' Analogs


Generic substitution is not scientifically justified for Antimalarial agent 38 due to the high variability in structure-activity relationships (SAR) within the flavan class. While many flavan derivatives exhibit antimalarial properties, their potency and, crucially, their activity against chloroquine-resistant strains differ dramatically. For instance, structurally related 'Antimalarial agent 58' shows only weak in vitro activity against the D6 strain and no activity against the W2, C235, or C2A strains . Furthermore, in-class compounds like KAR425 exhibit nanomolar potency, while Antimalarial agent 38 operates in the sub-micromolar to low micromolar range, indicating distinct target engagement or resistance profiles . These data confirm that Antimalarial agent 38 possesses a unique activity profile that is not shared by even closely related analogs, making direct substitution a high-risk scientific decision.

Quantitative Evidence Guide: Verifiable Differentiation of Antimalarial Agent 38 Against Comparators


Potency Profile Across Chloroquine-Sensitive and Resistant Plasmodium falciparum Strains

Antimalarial agent 38 maintains activity against chloroquine-resistant strains, albeit with reduced potency. The IC₅₀ for the chloroquine-sensitive D6 strain is 0.5 µM, while the value for the chloroquine-resistant K1 strain is 13 µM, representing a 26-fold decrease in potency . This contrasts with other antimalarials like chloroquine, which shows a more pronounced loss of activity against resistant strains. For example, literature reports indicate that chloroquine's IC₅₀ against the K1 strain is 0.255 ± 0.049 µM [1], which is ~50-fold more potent than Antimalarial agent 38. However, Antimalarial agent 38's ability to retain some activity against the K1 strain may be relevant for specific research applications.

Antimalarial drug discovery Drug resistance Plasmodium falciparum

Comparative In Vitro Cytotoxicity and Selectivity Index in Mammalian Cells

Antimalarial agent 38 exhibits a favorable selectivity index (SI) against mammalian cells. It shows no cytotoxicity to MCR58 cells at concentrations up to 140 µM (IC₅₀ > 140 µM) . Using the D6 strain IC₅₀ (0.5 µM) as a reference, the calculated selectivity index (SI) is >280. This contrasts with other antimalarial leads like KAR425, which, while more potent (IC₅₀ = 62 nM against D6), has a lower reported SI. For comparison, the antimalarial drug chloroquine typically has an SI in the range of 30-100 against various cell lines [1]. This higher SI for Antimalarial agent 38 suggests a wider therapeutic window in vitro.

Drug safety Cytotoxicity Selectivity index

In Vivo Efficacy in a Murine Malaria Model: Survival Rate Improvement

Antimalarial agent 38 demonstrates oral in vivo efficacy, improving the survival rate of mice infected with Plasmodium yoelii nigeriensis . This is a key differentiator from many in vitro-active compounds that fail to show efficacy in animal models. While the exact survival percentage increase is not quantified in the available datasheets, the qualitative outcome of 'improved survival' is a critical filter for progression. In contrast, the comparator Antimalarial agent 58, which shares a similar diaminoquinoline methanol scaffold, has not been reported to have in vivo efficacy data in the same datasheet, suggesting it may not have met the necessary threshold for further evaluation .

In vivo pharmacology Murine malaria model Plasmodium yoelii

Optimal Research and Industrial Application Scenarios for Antimalarial Agent 38


In Vitro Studies Requiring a Compound with a Defined Selectivity Index

Antimalarial agent 38 is ideally suited for in vitro studies where a compound with a high selectivity index (SI > 280) is required. Its lack of cytotoxicity on MCR58 cells (IC₅₀ > 140 µM) allows for higher dosing in cell-based assays without confounding effects from host cell toxicity . This is a distinct advantage over many other antimalarial leads, which may have lower SIs and thus require more stringent dosing to avoid off-target effects [1]. This property makes it a valuable tool for studying parasite biology where prolonged exposure to high compound concentrations is necessary.

Investigating Resistance Mechanisms in Chloroquine-Resistant Strains

The differential potency of Antimalarial agent 38 against chloroquine-sensitive (D6 IC₅₀ = 0.5 µM) and chloroquine-resistant (K1 IC₅₀ = 13 µM) strains provides a quantifiable tool for studying resistance mechanisms . Researchers can use this 26-fold shift in potency to probe the specific pathways or mutations that confer resistance, comparing its profile to that of standard antimalarials like chloroquine, which exhibits a different pattern of resistance [1]. This application is supported by the compound's well-defined in vitro activity profile.

In Vivo Murine Malaria Model Studies Requiring Oral Activity

Antimalarial agent 38 is a validated compound for in vivo studies involving a murine malaria model. Its documented ability to improve survival in mice infected with Plasmodium yoelii nigeriensis after oral administration makes it a practical tool for researchers studying host-parasite interactions or testing combination therapies . This is a critical differentiator, as many compounds with in vitro activity fail to demonstrate in vivo efficacy, making Antimalarial agent 38 a more reliable candidate for animal studies.

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